
Glycidyl behenate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycidyl behenate is an ester derived from the reaction between glycidol and behenic acid. This compound is primarily used in various industrial applications, including cosmetics, pharmaceuticals, and food products. It is known for its excellent emollient properties and is often used as a viscosity-increasing agent in emulsions.
准备方法
Synthetic Routes and Reaction Conditions: Glycidyl behenate is synthesized through the esterification of glycidol with behenic acid. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the esterification process. The reaction conditions include:
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete esterification.
Catalyst: Common catalysts used include sulfuric acid or p-toluene sulfonic acid.
Dehydration: The reaction mixture is often subjected to dehydration to remove water formed during the esterification process.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where behenic acid and glycidol are mixed and heated. The process involves:
Mixing: Behenic acid and glycidol are added to a reactor and thoroughly mixed.
Heating: The mixture is heated to promote esterification.
Catalysis: A catalyst is added to accelerate the reaction.
Dehydration: Water formed during the reaction is removed to drive the reaction to completion.
Purification: The product is purified through filtration and crystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions: Glycidyl behenate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where the glycidyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens and other nucleophiles are used in substitution reactions.
Major Products:
Oxidation Products: Various carboxylic acids and aldehydes.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Compounds with substituted glycidyl groups.
科学研究应用
Glycidyl behenate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the preparation of lipid nanoparticles for drug delivery systems.
Medicine: Utilized in pharmaceutical formulations as a lubricant and coating agent for tablets and capsules.
Industry: Widely used in cosmetics as an emollient and viscosity-increasing agent. It is also used in food products as a stabilizer and emulsifier.
作用机制
The mechanism of action of glycidyl behenate involves its interaction with biological membranes and proteins. It acts as an emollient by forming a protective layer on the skin, reducing water loss and providing a moisturizing effect. In drug delivery systems, it helps in the encapsulation and controlled release of active pharmaceutical ingredients.
Molecular Targets and Pathways:
Skin: Interacts with the stratum corneum to enhance skin hydration.
Drug Delivery: Facilitates the encapsulation of drugs in lipid nanoparticles, improving their bioavailability and stability.
相似化合物的比较
Glyceryl Behenate: Similar in structure but derived from glycerol and behenic acid.
Glyceryl Stearate: Derived from glycerol and stearic acid, used as an emulsifier and stabilizer.
Glyceryl Palmitate: Derived from glycerol and palmitic acid, used as an emollient and thickening agent.
Uniqueness of Glycidyl Behenate: this compound is unique due to its glycidyl group, which imparts distinct chemical reactivity and functional properties, making it suitable for specialized applications in pharmaceuticals and cosmetics.
属性
分子式 |
C25H48O3 |
|---|---|
分子量 |
396.6 g/mol |
IUPAC 名称 |
oxiran-2-ylmethyl docosanoate |
InChI |
InChI=1S/C25H48O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(26)28-23-24-22-27-24/h24H,2-23H2,1H3 |
InChI 键 |
PGXFPHPLDLNGQY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,6-Dihydroxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B15128416.png)
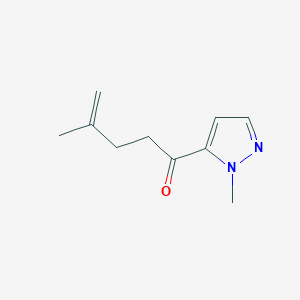
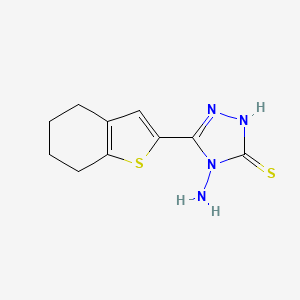
![4-[(E)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B15128431.png)
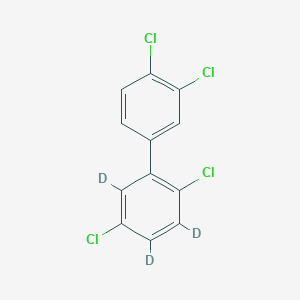
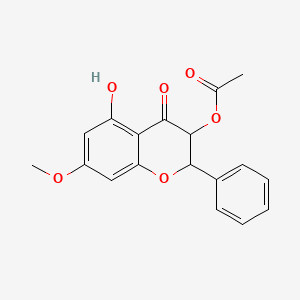
![2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B15128439.png)
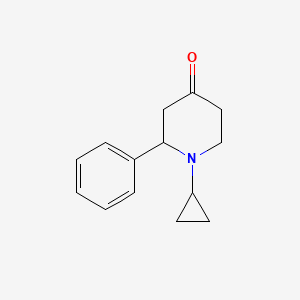
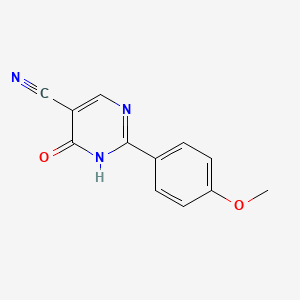
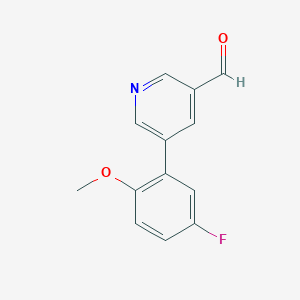
![2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B15128466.png)
![(Z)-3-((2'-(n'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B15128479.png)
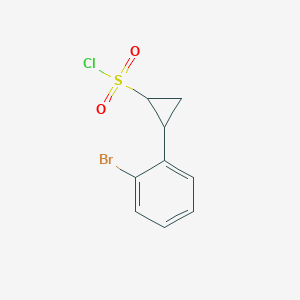
![Hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane]](/img/structure/B15128495.png)
